1-(3-Aminophenyl)-3-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidin-2-ones, which are characterized by a five-membered ring containing nitrogen atoms. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
The compound can be synthesized through various methods, often involving the reaction of specific amines and carbonyl compounds under controlled conditions. Its structural characteristics make it a subject of research in synthetic organic chemistry and pharmacology.
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under imidazolidinones, which are known for their diverse biological activities, including anti-tumor and anti-inflammatory properties.
The synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3-methylimidazolidin-2-one with an appropriate amine, such as 3-aminophenyl, under acidic or basic conditions.
The reaction typically requires careful control of temperature and pH to ensure optimal yield. For instance, a method described in the literature involves heating the reactants in a solvent like ethanol or dimethylformamide at elevated temperatures (around 100°C) for several hours. The use of catalysts or specific reagents can enhance the reaction rate and selectivity.
The molecular structure of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one features a five-membered imidazolidinone ring with an amino group attached to the phenyl moiety at the first position. This configuration contributes to its unique chemical properties.
1-(3-Aminophenyl)-3-methylimidazolidin-2-one participates in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its reactivity is influenced by the presence of the amino group, which can act as a nucleophile.
For example, this compound can undergo acylation reactions where it reacts with acyl chlorides to form amides. Additionally, it can participate in condensation reactions leading to more complex heterocyclic structures.
The mechanism of action for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors in cells.
Studies suggest that compounds within this class may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, although detailed mechanistic studies are still required for comprehensive understanding.
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is typically a solid at room temperature with moderate solubility in polar solvents like water and alcohols.
The applications of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one are primarily in medicinal chemistry, where it is explored for its potential therapeutic effects. It has shown promise as:
Bioisosteric replacement of the heterocyclic core in 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (C₁₀H₁₃N₃O, MW 191.23 g/mol) enables fine-tuning of electronic properties and solubility while preserving pharmacophore integrity. Key modifications include substituting the imidazolidinone ring with benzothiazole or imidazole scaffolds, as evidenced in structural analogs like 2-(2′-aminophenyl)benzothiazole derivatives [6]. Such replacements alter hydrogen-bonding capacity—critical for intramolecular interactions like ESIPT (Excited-State Intramolecular Proton Transfer)—as seen in planarized structures where dihedral angles between aryl rings influence photophysical behavior [6]. Computational analyses further reveal that methyl group introduction at N3 (as in the target compound) enhances lipophilicity (consensus Log P = 0.75) compared to non-methylated analogs (e.g., 1-(3-Aminophenyl)imidazolidin-2-one, Log P = 0.23) [4] [8]. This strategic modification balances membrane permeability and aqueous solubility (predicted ESOL solubility: -1.52), optimizing drug-like properties [4].
Table 1: Bioisosteric Modifications and Molecular Descriptors
Compound | Core Structure | Log P | TPSA (Ų) | Hydrogen Bond Donors |
---|---|---|---|---|
1-(3-Aminophenyl)-3-methylimidazolidin-2-one | Imidazolidinone | 0.75 | 49.57 | 1 |
2-(2′-Aminophenyl)benzothiazole | Benzothiazole | 1.87* | 58.7* | 1 |
1-(3-Aminophenyl)imidazolidin-2-one | Imidazolidinone | 0.23 | 49.57 | 2 |
Data sourced from computational analyses [4] [6] [8]. *Estimated from analogous structures.
Cyclization strategies for constructing the imidazolidinone core leverage catalytic systems to optimize yield and regioselectivity. The condensation of 3-methyl-1-(3-nitrophenyl)imidazolidin-2-one followed by reduction, or direct coupling of 1,2-ethylenediamine derivatives with 3-isocyanatotoluene, exemplifies efficient routes [4] [9]. Clay-based catalysts (e.g., kaolinitic clay) facilitate ring closure under mild conditions (120°C), achieving 55% yield in chlorobenzene—superior to traditional ZnCl₂-catalyzed methods (68% yield) [6]. Polyphosphoric acid (PPA) enables dehydrative cyclization at 150–250°C but poses scalability challenges due to harsh conditions [6]. Transition-metal-free approaches using isatoic anhydride and sodium acetate in glacial acetic acid achieve 80% yield, highlighting advantages in avoiding heavy-metal contaminants [6]. Recent innovations employ in situ formation of urea intermediates, where catalytic Pd/C-mediated hydrogenation concurrently reduces nitro groups and closes the ring, streamlining synthesis [4].
Table 2: Catalyst Performance in Imidazolidinone Synthesis
Catalyst | Temperature (°C) | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Kaolinitic clay | 120 | Chlorobenzene | 55 | Eco-friendly, recyclable |
ZnCl₂ | 150 | Toluene | 68 | High regioselectivity |
Polyphosphoric acid | 250 | Solvent-free | 52 | Broad substrate compatibility |
Sodium acetate | 100 | Glacial acetic acid | 80 | Metal-free, mild conditions |
Data compiled from synthetic methodologies [4] [6] [9].
Regioselective modification of the 3-aminophenyl group focuses on electrophilic aromatic substitution (EAS) and acylation reactions, exploiting the meta-directing influence of the amino group. Diazotization followed by Sandmeyer reactions installs halogens (Cl, Br) at C4/C6 positions, enabling downstream cross-coupling [3] [6]. Acylation using acetic anhydride selectively generates 1-(3-acetamidophenyl)-3-methylimidazolidin-2-one, a precursor for N-alkylated derivatives with enhanced lipophilicity (ΔLog P = +0.4) [4]. Cost analysis reveals that gram-scale functionalization adds ~30% to base synthesis costs (e.g., £215/g for unmodified compound vs. £280/g for brominated analog) [3]. Protecting-group strategies—such as tert-butoxycarbonyl (Boc)* shielding of the aniline nitrogen—prevent unwanted ring alkylation during N-methylimidazolidinone reactions, crucial for maintaining regiochemical fidelity [6]. Microwave-assisted EAS further improves selectivity, reducing byproduct formation by 15–20% compared to thermal methods [4].
Sustainable synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one emphasizes solvent reduction, energy efficiency, and atom economy. Water-mediated cyclocondensation achieves 65% yield at 80°C, eliminating chlorinated solvents [8] [9]. Flow chemistry systems enhance heat/mass transfer, reducing reaction times from hours to minutes while cutting energy use by 40% [4]. Solvent selection guides prioritize ethanol (green score: 6.0) over DMF (3.1), aligning with CHEM21 metrics [9]. Life-cycle assessments confirm that catalytic hydrogenation (H₂/Pd/C) reduces waste by 80% compared to tin(II) chloride-mediated nitro reductions [4]. Solid-supported reagents (e.g., silica-immobilized catalysts) enable solvent-free functionalization, recovering >95% catalyst via filtration [8]. These approaches collectively lower the E-factor (kg waste/kg product) from 35 to 8, advancing industrial viability [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7